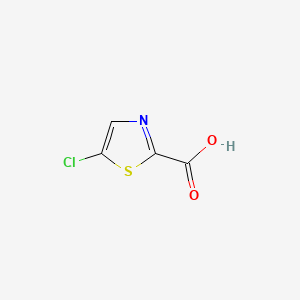

5-Chlorothiazole-2-carboxylic acid

Description

Significance of the Thiazole (B1198619) Heterocycle in Organic and Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of many biologically active molecules and is considered a "privileged scaffold" in medicinal chemistry. researchgate.netacs.org This five-membered heterocycle is a key component in numerous natural products and FDA-approved drugs, including sulfathiazole (B1682510) (an antimicrobial) and ritonavir (B1064) (an antiretroviral). researchgate.net The planarity and aromaticity of the thiazole ring, resulting from extensive π-electron delocalization, contribute to its chemical stability and versatile reactivity. kuey.net

Thiazole derivatives exhibit a vast spectrum of pharmacological activities, such as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. kuey.nettandfonline.com The presence of both a sulfur and a nitrogen atom allows for diverse interactions with biological targets. Consequently, the thiazole moiety is frequently incorporated into new molecular designs to develop novel therapeutic agents with improved potency and reduced toxicity. researchgate.netmedmedchem.com

Historical Perspectives on the Synthesis and Reactivity of Thiazole Carboxylic Acids

The synthesis of thiazole derivatives has been a subject of extensive research since the pioneering work of Hofmann, Hantzsch, and Bogert in the late 19th century. tandfonline.com The most traditional and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, which involves the cyclocondensation of α-halocarbonyl compounds with thioamides. researchgate.net

The reactivity of thiazole carboxylic acids has also been a focus of study. For instance, research has explored their decarboxylation reactions, which can occur through different mechanisms depending on the reaction conditions and the substituents on the thiazole ring. rsc.org Additionally, the regioselectivity of lithiation (deprotonation) of methyl-substituted thiazole carboxylic acids has been investigated to develop methods for creating specifically substituted thiazole derivatives. rsc.org The conversion of thiazole aldehydes to thiazole carboxylic acids via oxidation is another established synthetic route. google.com These foundational studies have paved the way for the synthesis of more complex and functionally diverse thiazole compounds.

Current Research Landscape and Future Directions for 5-Chlorothiazole-2-carboxylic Acid

Currently, this compound is primarily utilized as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.comsmolecule.com The presence of the chlorine atom and the carboxylic acid group provides two reactive sites for further chemical modification, such as amidation and esterification. cymitquimica.com

Recent research has focused on incorporating this scaffold into novel compounds with potential biological activities. For example, derivatives of 5-chlorothiazole (B1590928) have been investigated for their potent and selective inhibition of hepatitis B virus replication. nih.gov In the field of oncology, derivatives have been designed as potential anticancer agents, with some showing high antiproliferative potency against certain leukemia cell lines. nih.govnih.gov

The future for this compound research points toward its continued use in drug discovery and development. kuey.net Its utility as an intermediate allows for the creation of diverse chemical libraries to screen for various biological activities. kau.edu.sa The ongoing exploration of thiazole-based hybrids, where the thiazole moiety is combined with other bioactive fragments, represents a promising strategy for developing new drugs with enhanced efficacy and novel mechanisms of action. acs.org

Defining the Academic Research Scope for this compound

The academic research scope for this compound is centered on its role as a key intermediate in synthetic chemistry. cymitquimica.comchemimpex.com Its applications extend across several domains:

Pharmaceutical Development : It serves as a foundational structure for synthesizing novel drug candidates, particularly those targeting microbial infections, cancer, and inflammatory conditions. nih.govchemimpex.com The specific chlorine substitution pattern influences the electronic properties and potential biological activity of its derivatives. cymitquimica.com

Agrochemical Chemistry : The compound is used in the formulation of agrochemicals, such as fungicides and herbicides. chemimpex.com Its structural features can be tailored to inhibit enzymes specific to pests and plant diseases. chemimpex.com

Materials Science : Derivatives of thiazole carboxylic acids are employed in creating specialty polymers and materials that may exhibit enhanced thermal stability and other desirable properties. chemimpex.com

In essence, the academic interest in this compound lies in its versatility as a reactive intermediate, enabling the synthesis of a wide array of functional molecules for diverse scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFTYFVKMBSMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701631 | |

| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-16-2 | |

| Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chlorothiazole 2 Carboxylic Acid

Strategic Carbonylation Approaches in 5-Chlorothiazole-2-carboxylic Acid Synthesis

Carbonylation reactions represent a powerful tool for the direct introduction of a carboxylic acid group, or its precursor, onto a heterocyclic ring. These methods are valued for their high atom economy.

Directed ortho-metalation, followed by carboxylation, is a fundamental strategy for the synthesis of carboxylic acids on aromatic and heteroaromatic systems. This protocol involves the deprotonation of a specific C-H bond, facilitated by a directing group, using a strong organolithium base. The resulting lithiated intermediate is then quenched with an electrophile, such as carbon dioxide, to install the carboxyl group.

For the synthesis of this compound, this approach would theoretically start from 5-chlorothiazole (B1590928). The thiazole (B1198619) ring's C-2 proton is the most acidic, making it susceptible to deprotonation by a strong base like n-butyllithium. The subsequent reaction of the 5-chloro-2-lithiothiazole intermediate with carbon dioxide (in the form of dry ice) followed by an acidic workup would yield the target molecule.

Key Reaction Steps:

Deprotonation of 5-chlorothiazole at the C-2 position using a strong base (e.g., n-BuLi) at low temperatures.

Electrophilic trapping of the resulting organolithium species with CO2.

Protonation during aqueous workup to yield the final carboxylic acid.

While highly effective for many heterocycles, the stability of the lithiated intermediate and potential side reactions must be carefully managed.

Palladium-catalyzed carbonylation is a robust and versatile method for converting aryl and heteroaryl halides into carboxylic acids and their derivatives. diva-portal.orgrsc.org This methodology is particularly relevant for the synthesis of this compound, typically utilizing a di-halogenated thiazole as the starting material.

The process would likely begin with 2,5-dichlorothiazole (B2480131). The C-2 position of the thiazole ring is generally more reactive towards oxidative addition by a palladium(0) catalyst than the C-5 position. The general catalytic cycle involves:

Oxidative Addition: A Pd(0) complex inserts into the C-Cl bond at the 2-position of 2,5-dichlorothiazole.

CO Insertion: Carbon monoxide coordinates to the resulting Pd(II) complex and subsequently inserts into the palladium-carbon bond to form an acylpalladium intermediate. diva-portal.org

Nucleophilic Attack/Hydrolysis: The acylpalladium species is then trapped by a nucleophile. For the synthesis of the carboxylic acid, this is typically achieved through hydrolysis.

Reductive Elimination: This final step regenerates the Pd(0) catalyst, allowing the cycle to continue. diva-portal.org

The reaction conditions, including the choice of palladium catalyst, ligand, solvent, and CO pressure, are critical for achieving high yields and selectivity. diva-portal.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation

| Starting Material | Catalyst | Ligand | CO Source | Nucleophile/Solvent | Product |

|---|---|---|---|---|---|

| 2,5-Dichlorothiazole | Pd(OAc)₂ | Tri-(2-furyl)phosphine | CO gas (1-3 atm) | H₂O / Organic co-solvent | This compound |

| 2-Bromo-5-chlorothiazole | PdCl₂(PPh₃)₂ | PPh₃ | Mo(CO)₆ | H₂O / Dioxane | This compound |

Halogenation and Functional Group Transformations Leading to this compound

An alternative synthetic paradigm involves first establishing the carboxylic acid (or a precursor) at the C-2 position, followed by regioselective chlorination at the C-5 position.

The direct chlorination of thiazole-2-carboxylic acid or its ester derivatives provides a straightforward route to the target molecule. The electron-withdrawing nature of the carboxyl group at C-2 deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the C-5 position.

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas. The reaction is typically performed in a suitable solvent, and the conditions are optimized to prevent over-halogenation or decomposition. The use of directing group strategies in C-H halogenation has become a powerful tool for achieving high regioselectivity in complex molecules. rsc.org

Table 2: Chlorination Agents and Conditions

| Starting Material | Chlorinating Agent | Solvent | Conditions | Key Outcome |

|---|---|---|---|---|

| Thiazole-2-carboxylic acid | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | Good regioselectivity for C-5 chlorination |

| Ethyl thiazole-2-carboxylate | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 °C to RT | High yield of the chlorinated ester |

| 2-Aryl-benzo[d]imidazo[2,1-b]thiazole | Chloramine-T | Neat | Room Temperature | Efficient C-3 chlorination of related systems. acs.org |

This approach involves the oxidation of a pre-existing functional group at the C-2 position of a 5-chlorothiazole substrate. This is a common and effective strategy in heterocyclic synthesis.

A prominent method is the oxidation of a 2-methyl or 2-hydroxymethyl group. For instance, 5-chloro-2-hydroxymethylthiazole can be oxidized to the corresponding carboxylic acid in high yields using strong oxidizing agents like a mixture of nitric acid and sulfuric acid. google.com Similarly, the oxidation of 5-chlorothiazole-2-carboxaldehyde is an effective route. sigmaaldrich.com

Table 3: Comparison of Oxidative Pathways

| Precursor | Oxidizing Agent | Typical Yield | Reference |

|---|---|---|---|

| 5-Chloro-2-hydroxymethylthiazole | HNO₃ / H₂SO₄ | >90% | google.com |

| 5-Chlorothiazole-2-carboxaldehyde | KMnO₄ or H₂O₂ | Good to Excellent | General Method |

| 5-Chloro-2-methylthiazole | SeO₂ then H₂O₂ | Moderate | General Method |

Novel One-Pot Synthesis Techniques for Enhanced Efficiency

To improve process efficiency, reduce waste, and simplify operations, one-pot synthetic methods are increasingly sought after. Such procedures combine multiple reaction steps into a single sequence without the isolation of intermediates.

A potential one-pot synthesis for 5-chlorothiophene-2-carboxylic acid has been described, which provides a conceptual model for its thiazole analogue. google.comgoogle.com This process involves the chlorination of 2-thiophenecarboxaldehyde, followed by in-situ oxidation of the resulting 5-chloro-2-thiophenecarboxaldehyde intermediate. google.com

Adapting this to the thiazole series, a one-pot synthesis could be envisioned as follows:

Start with thiazole-2-carboxaldehyde.

Perform a regioselective chlorination at the C-5 position using a suitable chlorinating agent.

Without isolating the 5-chlorothiazole-2-carboxaldehyde intermediate, introduce an oxidizing agent to convert the aldehyde group to a carboxylic acid.

This approach streamlines the synthesis, saving time and resources. The development of such efficient protocols is crucial for the large-scale production required for industrial applications.

Exploration of Sustainable and Environmentally Benign Synthetic Routes to this compound

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. In the context of this compound and related thiazole derivatives, several green chemistry principles have been explored to improve traditional synthetic protocols. These approaches focus on alternative energy sources, biocatalysis, and the use of non-toxic, recyclable reagents.

One area of investigation is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and, in some cases, improve product purity and yield compared to conventional heating methods. For instance, the synthesis of thiazole derivatives, which often requires prolonged heating under reflux, can be accelerated using microwave irradiation.

Another promising green approach is the application of biocatalysis. Carboxylic acid reductases (CARs) are enzymes that can selectively reduce carboxylic acids to aldehydes under mild, aqueous conditions, using ATP and NADPH as benign reagents. sci-hub.se While this represents the reverse of the oxidation needed to form a carboxylic acid from an aldehyde precursor, the principle of using enzymes highlights a potential sustainable pathway. Future research could identify or engineer oxidases or dehydrogenases capable of the selective oxidation of a precursor like 2-chlorothiazole-5-carboxaldehyde to this compound in an aqueous environment, thus avoiding the heavy metal oxidants often used in classical chemistry.

Solvent-free, or solid-phase, synthesis offers another avenue for greening the production of thiazole compounds. Mechanochemical methods, where reactants are ground together, sometimes with a catalytic amount of a solid acid like silica (B1680970) sulfuric acid, can promote reactions without the need for bulk solvents. researchgate.net This minimizes volatile organic compound (VOC) emissions and simplifies product work-up. researchgate.net Similarly, the use of non-toxic and eco-friendly reagents, such as organoiodine(III) compounds like iodobenzene (B50100) diacetate, for oxidative cyclization reactions presents a safer alternative to heavy metal-based oxidants. researchgate.net

Furthermore, synthetic strategies that improve atom economy and reduce derivatization steps are inherently greener. For example, methods that allow for the direct carboxylation of a thiazole ring, such as using n-butyllithium to deprotonate a specific site followed by quenching with carbon dioxide, can be more environmentally friendly than multi-step processes involving harsh chlorination and oxidation reagents. google.com Such a route prevents difficult separations and low yields associated with less selective reactions. google.com

Table 1: Sustainable Approaches in Thiazole Synthesis

| Green Chemistry Approach | Description | Potential Application for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can reduce reaction times for the formation of the thiazole ring or subsequent functional group transformations. |

| Biocatalysis | Employment of enzymes (e.g., oxidases) to perform selective transformations. sci-hub.se | Oxidation of 2-chlorothiazole-5-carboxaldehyde to the carboxylic acid using an engineered oxidase in aqueous media. |

| Solvent-Free Conditions | Performing reactions without a solvent, often using mechanochemistry (grinding). researchgate.net | Synthesis of thiazole precursors under solid-phase conditions to reduce solvent waste. researchgate.net |

| Benign Reagents | Replacing toxic and hazardous reagents with safer alternatives (e.g., organoiodine(III) reagents). researchgate.net | Using hypervalent iodine compounds for oxidative steps in place of heavy-metal-based oxidants. researchgate.net |

| Atom-Efficient Reactions | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. google.com | Direct carboxylation of a 2-chlorothiazole (B1198822) intermediate to avoid protective groups and reduce waste. google.com |

Synthetic Applications of Precursors to this compound

The synthesis of this compound relies on the availability of versatile precursors whose reactivity can be harnessed to construct the target molecule and other valuable derivatives. These precursors serve as key building blocks in medicinal and agricultural chemistry.

2,5-Dichlorothiazole: This is a fundamental precursor where the two chlorine atoms exhibit different reactivities. The chlorine at the 5-position is more susceptible to nucleophilic aromatic substitution. For example, it reacts with sodium methoxide (B1231860) to yield the corresponding 5-methoxy-2-chlorothiazole. sciepub.com This differential reactivity allows for selective functionalization. 2,5-Dichlorothiazole is also a starting material for synthesizing other building blocks, such as 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid, which is used in the development of pharmaceuticals and agrochemicals.

2-Chlorothiazole-5-carboxaldehyde: This aldehyde is a direct and important precursor to this compound via oxidation. Beyond this, it is a valuable intermediate for creating a wide array of more complex heterocyclic structures through condensation and cyclization reactions. For instance, it can react with semicarbazide (B1199961) to form a hydrazinecarboxamide, which can then be cyclized into a 1,3,4-oxadiazole (B1194373) derivative. asianpubs.org These resulting compounds are investigated for their potential pharmacological activities. asianpubs.orgtubitak.gov.trresearchgate.net The aldehyde group can also participate in Knoevenagel condensations with active methylene (B1212753) compounds, providing a route to various thiazolyl-thiazolidinedione derivatives. tubitak.gov.tr

2-Chloro-1,3-thiazole-5-carbonyl chloride: As the acid chloride of the target compound, this is a highly reactive precursor. echemi.comfishersci.co.uk It readily undergoes nucleophilic acyl substitution with amines and alcohols to form the corresponding amides and esters of this compound. This reactivity is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For example, its reaction with specific anilines is a key step in the synthesis of potent kinase inhibitors.

Other Precursors:

2-Aminothiazole (B372263) derivatives: These can be converted into 2-chlorothiazole compounds via a Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a chloride source like copper(I) chloride. mdpi.comnih.gov

2-Chloro-5-lithiothiazole: This organometallic intermediate, typically generated in situ from 2,5-dichlorothiazole and an organolithium reagent, is a powerful nucleophile. It can be reacted with various electrophiles, such as N,N-dialkylformamides or nitriles, to introduce aldehyde, ketone, or other functional groups at the 5-position of the thiazole ring. researchgate.net

Table 2: Key Precursors and Their Synthetic Applications

| Precursor | Structure | Key Reactions and Applications |

|---|---|---|

| 2,5-Dichlorothiazole |  |

Undergoes selective nucleophilic substitution at C5. sciepub.com Precursor for agrochemical and pharmaceutical intermediates. |

| 2-Chlorothiazole-5-carboxaldehyde |  |

Oxidation to this compound. Condensation and cyclization reactions to form complex heterocycles like 1,3,4-oxadiazoles. asianpubs.orgsigmaaldrich.com |

| 2-Chloro-1,3-thiazole-5-carbonyl chloride |  |

Highly reactive acylating agent for synthesizing amides and esters. echemi.comfishersci.co.uk |

| Ethyl 2-aminothiazole-5-carboxylate |  |

Can be converted to 2-chloro derivatives via diazotization. The ester can be hydrolyzed and coupled with anilines. semanticscholar.org |

Elucidation of Chemical Reactivity and Derivatization Pathways of 5 Chlorothiazole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety in 5-Chlorothiazole-2-carboxylic Acid

The carboxylic acid group is a key site for transformations, enabling the synthesis of a wide array of derivatives through reactions such as esterification, amidation, decarboxylation, and modification with organometallic reagents. acs.orgcymitquimica.com

Esterification and Amidation Kinetics and Mechanisms

The conversion of the carboxylic acid to esters and amides is a fundamental aspect of its chemistry, typically proceeding through nucleophilic acyl substitution.

Esterification: The esterification of this compound can be effectively achieved under acidic conditions. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or hydrochloric acid under reflux conditions yields the corresponding methyl ester. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent in large excess helps to drive the reaction towards the product side. masterorganicchemistry.com

A study on the esterification of fluorinated aromatic carboxylic acids with methanol using a heterogeneous catalyst provided a pseudo-first-order kinetic model, which could be analogous to the kinetics of this compound esterification under similar conditions. nih.gov The rate constant (K) was determined to be 1.27 × 10⁻⁴ min⁻¹. nih.gov

Amidation: The formation of amides from this compound generally requires the use of coupling agents to facilitate the reaction under mild conditions. chemistrysteps.com A common challenge in the direct reaction of a carboxylic acid with an amine is the acid-base reaction that forms a stable ammonium (B1175870) salt, which is less reactive. chemistrysteps.com To overcome this, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are employed. chemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine. libretexts.org

In a specific example, this compound was reacted with piperidine (B6355638) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and N-methylmorpholine as a base, affording the corresponding amide in high yield. acs.org Similarly, reaction with various benzylamines has been achieved. acs.org The use of catalysts like Nb₂O₅ has also been reported for the amidation of various carboxylic acids with amines like aniline (B41778) and benzylamine, providing good to high yields. researchgate.net

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Amidation | Piperidine, HATU, N-methylmorpholine, DCM, rt, 8 h | (5-Chlorothiazol-2-yl)(piperidin-1-yl)methanone | 96% | acs.org |

| Amidation | 8-Oxa-2-aza-spiro[4.5]decane hydrochloride, HATU, NMM, DCM | Intermediate 10a | 90% | acs.org |

Decarboxylation Studies and Product Profiles

The decarboxylation of thiazole (B1198619) carboxylic acids is influenced by the position of the carboxylic acid group and the presence of other substituents. Studies on related thiazole-5-carboxylic acids have indicated that the reaction can proceed through different mechanisms depending on the proton activity of the medium. For some derivatives, a unimolecular decarboxyprotonation mechanism is observed, while for others, a bimolecular protiodecarboxylation mechanism can occur.

In the case of thiazole-2-carboxylic acid, thermal decomposition has been shown to yield thiazole and carbon dioxide. mdpi.com It is plausible that this compound would undergo a similar thermal decarboxylation to produce 5-chlorothiazole (B1590928) and CO₂. However, detailed product profiles and the specific conditions required for the decarboxylation of this compound are not extensively documented in the reviewed literature. Some studies have noted that 1,3,4-thiadiazole-2-carboxylic acid is unstable in solution and undergoes spontaneous decarboxylation. sciepub.com

Reactivity of the Thiazole Heterocyclic Ring System in this compound

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the chloro substituent and the carboxylic acid group.

Electrophilic Aromatic Substitution Patterns

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the presence of the electronegative nitrogen and sulfur atoms. The electron-withdrawing chloro group and carboxylic acid further deactivate the ring towards electrophilic attack. When substitution does occur, the position is directed by the existing substituents. For thiazole itself, electrophilic substitution such as nitration and sulfonation tends to occur at the 5-position. However, in this compound, the 5-position is already substituted.

General rules for electrophilic aromatic substitution on substituted aromatic rings suggest that deactivating groups direct incoming electrophiles to the meta-position. nih.gov In the context of the thiazole ring, this would correspond to the 4-position. For instance, the nitration of N-(thiazol-5-yl)acetamide occurs at the 2- and 4-positions. thieme-connect.de Therefore, it is plausible that electrophilic substitution on this compound, if it occurs, would proceed at the 4-position. Specific studies on the regioselectivity of electrophilic aromatic substitution on this compound are limited in the reviewed literature.

Nucleophilic Aromatic Substitution Involving the Chloro Group

The chloro group at the 5-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the thiazole ring itself, further enhanced by the carboxylic acid at the 2-position, activates the C5 position for nucleophilic attack.

The reaction of 5-chlorothiazole derivatives with nucleophiles such as alkoxides and amines has been reported. For instance, the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) results in the substitution of the chloro group by the methoxy (B1213986) group. sciepub.com The reactivity of chlorothiazoles towards sodium methoxide follows the order 5-chloro > 2-chloro > 4-chloro. sciepub.com This indicates that the 5-position is the most activated towards nucleophilic attack.

In a specific synthetic application, the chloro group of an intermediate derived from 2-chlorothiazole-5-carboxylic acid was displaced by various benzylamines and secondary amines in the presence of potassium carbonate in DMF. acs.org This highlights the utility of nucleophilic aromatic substitution in the derivatization of this compound.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Sodium Methoxide | Methanol solution | 5-Methoxythiazole derivative | sciepub.com |

| Benzylamines/Secondary Amines | K₂CO₃, DMF | 5-Aminothiazole derivatives | acs.org |

| Piperidine | HATU, NMM, DCM | (5-(piperidin-1-yl)thiazol-2-yl)(piperidin-1-yl)methanone (from subsequent reaction) | acs.org |

Oxidative and Reductive Transformations of the Thiazole Ring

The thiazole ring in this compound and its derivatives is an aromatic system, which generally confers stability. However, the heteroatoms within the ring, namely sulfur and nitrogen, provide sites for specific oxidative and reductive transformations.

Oxidative Transformations: The sulfur atom in the thiazole ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) or sulfone. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds by the electrophilic attack of the oxidant on the lone pair of electrons of the sulfur atom. The resulting sulfoxide and sulfone are non-aromatic. Oxidation can also occur at the ring nitrogen, leading to the formation of a thiazole N-oxide. googleapis.com The specific outcome of the oxidation often depends on the chosen oxidant and the reaction conditions. For instance, a patent has described the oxidation of 2-acetylamino-5-chlorothiazole, indicating that the thiazole core can undergo such transformations even with other substituents present. googleapis.com

Reductive Transformations: The thiazole ring is generally resistant to catalytic hydrogenation under standard conditions. However, more potent reducing agents or specific catalytic systems can effect its transformation. Reduction can lead to the formation of dihydrothiazoles. A more drastic reductive process is desulfurization, which results in the opening of the thiazole ring. This is commonly achieved using Raney nickel, a reagent known for its ability to cleave carbon-sulfur bonds. researchgate.net In the context of related chlorothiazoles, reduction has also been used to selectively transform substituents without affecting the ring itself. For example, a 2-chloro-5-chloromethylthiazole (B146395) derivative was reduced using zinc in glacial acetic acid to dechlorinate the chloromethyl group, demonstrating that specific reductive methods can be employed chemoselectively. researchgate.net

Cycloaddition Reactions and Formation of Fused Polycyclic Systems from this compound Derivatives

Derivatives of this compound, particularly its esters and nitriles, are valuable precursors for the construction of fused polycyclic systems through cycloaddition reactions. These reactions expand the structural diversity of the thiazole core, leading to important heterocyclic scaffolds such as thiazolo[4,5-d]pyridazines and thiazolo[5,4-b]pyridines.

Diels-Alder and [4+2] Cycloadditions: The thiazole ring itself can participate as a diene in Diels-Alder reactions, though this often requires high temperatures due to the aromatic stability of the ring. More commonly, derivatives where a diene or dienophile is appended to the thiazole core are used. For instance, vinyl-substituted thiazoles can act as dienophiles. The use of Lewis acids can promote these reactions, often leading to higher yields and improved selectivity. nih.govrsc.org A notable application is the site-selective decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes, a strategy that could potentially be adapted for derivatives of this compound to build fused aromatic rings. rsc.org

1,3-Dipolar Cycloadditions: This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnih.gov Derivatives of this compound can be elaborated to contain a 1,3-dipole or a dipolarophile, which can then undergo intramolecular or intermolecular cycloaddition. For example, the nitrile functionality in a related compound, 2-chlorothiazole-5-carbonitrile, has been noted for its potential to participate in cycloaddition reactions. A common strategy involves the in-situ generation of an azomethine ylide which then reacts with a dipolarophile to form a pyrrolidine (B122466) ring fused to the thiazole system. frontiersin.org

Synthesis of Fused Pyridazines and Pyridines: A significant application of the reactivity of this compound derivatives is in the synthesis of fused bicyclic systems.

Thiazolo[4,5-d]pyridazines: These structures can be synthesized from thiazole-4,5-dicarboxylate precursors. For instance, a series of thiazolo[4,5-d]pyridazine (B3050600) analogues were prepared from 1,3-thiazole precursors, demonstrating a viable route to this fused system. doi.orgnih.gov The synthesis often involves the cyclization of a hydrazine (B178648) derivative with the dicarbonyl functionality at the 4 and 5 positions of the thiazole ring.

Thiazolo[5,4-b]pyridines: This scaffold can be constructed through various strategies. One approach involves the reaction of 3-amino-2-chloropyridines with isothiocyanates. nih.gov Another method is the one-step synthesis from a chloronitropyridine and a thioamide. researchgate.net These methods highlight how the thiazole ring can be annulated to a pyridine (B92270) ring to generate these important fused heterocycles. researchgate.netdmed.org.uanih.gov

The following table summarizes representative examples of cycloaddition and annulation reactions leading to fused systems from thiazole precursors.

| Starting Thiazole Type | Reaction Partner(s) | Fused System Formed | Reference |

| Thiazole-4-carboxylate | Hydrazine derivatives | Thiazolo[4,5-d]pyridazine | doi.org |

| 3-Amino-2-chloropyridine | Isothiocyanates | Thiazolo[5,4-b]pyridine | nih.gov |

| Chloronitropyridine | Thioamides | Thiazolo[5,4-b]pyridine | researchgate.net |

| Vinylazaarenes (as dienophiles) | Unactivated dienes | Cyclohexyl-appended azaarenes | nih.gov |

Chemoselective Functionalization of this compound

Chemoselectivity, the preferential reaction of one functional group over others, is paramount when manipulating a multifunctional molecule like this compound. The molecule offers three primary sites for reaction: the C5-chloro substituent, the C2-carboxylic acid, and the C-H bond of the thiazole ring.

Reactions at the C5-Position (C-Cl Bond):

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for introducing new functional groups at this position. rsc.orgmdpi.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While the electron-withdrawing character of the chlorine can deactivate the ring for some metal-catalyzed couplings, optimization of the catalytic system, for example by using specific palladium catalysts and ligands like XPhos, can facilitate efficient coupling. rsc.orgsioc-journal.cnnih.gov

Reactions at the C2-Position (Carboxylic Acid): The carboxylic acid group can be selectively transformed in the presence of the chloro-substituent and the thiazole ring.

Esterification and Amidation: Standard procedures for esterification (e.g., using an alcohol under acidic catalysis) or amidation (e.g., activation with a coupling agent followed by reaction with an amine) can be applied to the carboxylic acid.

Reduction: The selective reduction of the carboxylic acid to the corresponding primary alcohol (5-chloro-2-(hydroxymethyl)thiazole) is a significant challenge due to the potential for reaction at other sites. However, specific reagents like borane (B79455) complexes can achieve chemoselective reduction of carboxylic acids in the presence of other reducible functional groups like esters or nitro groups. unirioja.es Palladium-catalyzed decarbonylative reduction offers another highly selective method to convert aryl carboxylic acids to arenes. rsc.orgsemanticscholar.org

Decarboxylative Coupling: The carboxylic acid can be used as a source of an alkyl or aryl radical via decarboxylation, which can then be used in subsequent bond-forming reactions. This can be achieved through electrooxidative methods, where selective oxidation of the carboxylate can be controlled. nih.gov

Reactions at the Thiazole Ring (C-H Functionalization): While less common than reactions at the chloro and carboxyl groups, direct functionalization of the C-H bond of the thiazole ring is also possible, typically through metallation-based approaches. Halogen-metal exchange followed by quenching with an electrophile is a powerful strategy. For instance, 2-bromothiazole (B21250) and 5-bromothiazole (B1268178) can be converted to their respective carboxylic acids via lithiation and subsequent reaction with carbon dioxide, demonstrating the feasibility of functionalizing the thiazole ring positions. researchgate.net

The table below provides an overview of chemoselective reactions applicable to this compound and its derivatives.

| Reaction Type | Target Site | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Aromatic Substitution | C5-Cl | Amines, Thiols, Alkoxides | 5-Substituted-thiazole-2-carboxylic acid | |

| Suzuki-Miyaura Coupling | C5-Cl | Arylboronic acid, Pd(OAc)₂/XPhos, K₃PO₄ | 5-Aryl-thiazole-2-carboxylic acid | |

| Chemoselective Reduction | C2-COOH | Borane complexes (e.g., HBpin, BH₃·DMS) | 5-Chloro-2-(hydroxymethyl)thiazole | unirioja.es |

| Amide Coupling | C2-COOH | Amine, Coupling agents (e.g., HATU, EDCI) | 5-Chlorothiazole-2-carboxamide (B3317902) | |

| Halogen-Metal Exchange | C-Br (analogue) | n-BuLi, then CO₂ | Thiazole carboxylic acid | researchgate.net |

Comprehensive Spectroscopic Characterization and Structural Analysis of 5 Chlorothiazole 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-chlorothiazole-2-carboxylic acid and its derivatives, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily featuring two key signals. The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The second signal would correspond to the single proton on the thiazole (B1198619) ring at position 4 (H-4). Its chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the chlorine atom at the 5-position.

For derivatives such as methyl 2-chlorothiazole-5-carboxylate, the thiazole ring proton is observed in the region of δ 7.5–8.5 ppm. In the case of 2-chlorothiazole-5-carbaldehyde, the aldehyde proton gives a characteristic signal at δ 9.96 ppm. In a study of other thiazole derivatives, the proton at the C-5 position of the thiazole ring was observed as a singlet in the range of 6.49-6.59 ppm. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for Derivatives of this compound

| Compound | Functional Group | Chemical Shift (δ) of Thiazole Ring Proton(s) | Other Characteristic Chemical Shifts (δ) |

| Methyl 2-chlorothiazole-5-carboxylate | Methyl Ester | 7.5–8.5 ppm | 3.85–4.0 ppm (Methyl ester singlet) |

| 2-Chlorothiazole-5-carbaldehyde | Aldehyde | Not specified | 9.96 ppm (Aldehyde proton) |

| 2-Hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide | Hydrazine (B178648) | 6.47-6.55 ppm | 9.24-9.29 ppm, 10.31-10.33 ppm, 11.45-11.77 ppm (NH, NH₂) nih.gov |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, three distinct signals are expected for the thiazole ring carbons and the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of 160-180 ppm. libretexts.org The carbons of the thiazole ring (C-2, C-4, and C-5) will have chemical shifts determined by their heteroatomic neighbors and the chloro-substituent.

In a derivative, methyl 2-chlorothiazole-5-carboxylate, the carbonyl carbon of the ester is confirmed to be at approximately δ 165 ppm. For other carbonyl-containing compounds, such as ketones and aldehydes, the C=O carbon signal appears even further downfield, in the range of 190-220 ppm. libretexts.org

Table 2: Representative ¹³C NMR Spectroscopic Data for Derivatives of this compound

| Compound | Functional Group | Chemical Shift (δ) of Carbonyl Carbon |

| Methyl 2-chlorothiazole-5-carboxylate | Methyl Ester | ~165 ppm |

| General Carboxylic Acids | Carboxylic Acid | 170–185 ppm libretexts.org |

| General Aldehydes | Aldehyde | 190–200 ppm libretexts.org |

| General Ketones | Ketone | 205–220 ppm libretexts.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

When dealing with more complex derivatives or in cases of signal overlap, 2D NMR techniques are invaluable. Correlation Spectroscopy (COSY) can establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. For long-range correlations (2-3 bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed.

For instance, in derivatives of 5-chlorothiazole-2-carboxamide (B3317902), ambiguities in the NMR signals that may arise from tautomerism or steric hindrance can be resolved using 2D NMR. COSY and HSQC experiments can definitively assign the proton and carbon signals of the thiazole ring by showing their respective correlations. HMBC can further confirm the structure by showing correlations between protons and carbons that are two or three bonds away, such as the correlation between the thiazole ring proton and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is a powerful method for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the thiazole ring. A very broad band, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid will appear as a strong, sharp band in the region of 1690-1760 cm⁻¹. nih.gov Other bands corresponding to C-O stretching and O-H bending are also expected. nih.gov

For derivatives, the IR spectra will reflect the changes in functional groups. For example, methyl 2-chlorothiazole-5-carboxylate exhibits a strong absorption near 1720 cm⁻¹, which is characteristic of the ester carbonyl stretch. In 2-chlorothiazole-5-carbaldehyde, the aldehyde C=O stretch is found around 1680 cm⁻¹. The C-Cl stretching vibration is generally observed in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound and Its Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500–3300 (very broad) libretexts.org |

| Carboxylic Acid | C=O Stretch | 1690–1760 nih.gov |

| Carboxylic Acid | C-O Stretch | 1210–1320 nih.gov |

| Ester | C=O Stretch | ~1720 |

| Aldehyde | C=O Stretch | ~1680 |

| Thiazole Ring | C=N Stretch | ~1640 researchgate.net |

| Thiazole Ring | C-H Bending | ~814-868 researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms. For this compound, the C=O stretching vibration is also expected to be a prominent feature in the Raman spectrum. Studies on other carboxylic acids have shown that the C=O band appears in the Raman spectra as well. ias.ac.in

In the Raman spectrum of a related dichlorothiadiazinone, the symmetric and asymmetric C=N stretches were observed at 1478 and 1504 cm⁻¹, respectively, while the C=O stretch was at 1678 cm⁻¹. chim.it The N-S-N symmetric stretch and bend were also identified. chim.it For this compound, one would expect to observe Raman bands corresponding to the symmetric vibrations of the thiazole ring, as well as the C-S and C-Cl stretching modes. The study of related heterocyclic compounds like 2-aminothiazole (B372263) has also provided insights into the expected Raman spectral features of the thiazole ring itself. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of organic compounds, offering highly accurate mass measurements that allow for the unambiguous determination of a molecule's elemental composition. nih.govsavemyexams.com For this compound, with a molecular formula of C₄H₂ClNO₂S, HRMS can verify this composition by measuring the exact mass of the molecular ion, distinguishing it from other potential formulas with the same nominal mass. fluorochem.co.uk

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides critical insights into the molecule's structure through the analysis of its fragmentation pathways. nih.govresearchgate.net The fragmentation of a molecule is a reproducible process that yields valuable information about its chemical structure. uni-saarland.de In the case of this compound and its derivatives, characteristic fragmentation patterns are observed. For instance, studies on related 2-chlorothiazole (B1198822) compounds show fragmentation patterns that are indicative of the core structure. researchgate.net

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group, observed as a loss of a COOH radical (45 Da) or through decarboxylation with the loss of CO₂ (44 Da). libretexts.org For this compound, key fragmentation would involve the initial loss of the carboxylic acid group, followed by potential cleavages of the thiazole ring. The presence of chlorine and sulfur isotopes (³⁷Cl, ³⁴S) would also produce a characteristic isotopic pattern in the mass spectrum, further aiding in fragment identification.

Table 1: Predicted HRMS Fragments for this compound

| Fragment Ion Formula | Neutral Loss | Theoretical Exact Mass (m/z) | Notes |

| [C₄H₂ClNO₂S]⁺ | - | 162.9494 | Molecular Ion (M⁺) for ³⁵Cl |

| [C₄H₂³⁷ClNO₂S]⁺ | - | 164.9465 | Molecular Ion (M⁺) for ³⁷Cl |

| [C₃H₂ClNS]⁺ | CO₂ | 118.9647 | Loss of carbon dioxide from the molecular ion |

| [C₄H₁ClNO₂S]⁺ | H | 161.9416 | Loss of a hydrogen radical |

| [C₃H₂NS]⁺ | CO₂, Cl | 83.9877 | Loss of CO₂ and a chlorine radical |

This table is predictive and based on general fragmentation principles.

The detailed analysis of these fragments allows researchers to piece together the molecule's structure, confirming the connectivity of the atoms and the positions of substituents, which is a critical step in the characterization of new synthetic derivatives. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformation. While the specific crystal structure of the parent this compound is not detailed in the reviewed literature, extensive crystallographic studies have been performed on closely related thiazole derivatives, which serve as excellent models for understanding the structural characteristics of this class of compounds. mdpi.com

For example, the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid reveals how molecules pack in the solid state. nih.gov In its crystal lattice, molecules are connected through an interplay of O-H···N and C-H···O hydrogen bonds, forming polymeric chains. These chains are further organized into a two-dimensional supramolecular framework by weaker interactions. nih.gov Similarly, studies on chlorothiazide (B1668834), a related benzothiadiazine compound, demonstrate the formation of complex hydrogen-bonded networks and π-π stacking interactions that stabilize the crystal structure. iucr.orgnih.govresearchgate.netresearchgate.net These interactions are crucial in dictating the physical properties of the solid material.

The data obtained from an X-ray diffraction experiment on a suitable crystal of a this compound derivative would include the following parameters, as illustrated with data for a related compound.

Table 2: Representative Crystallographic Data for a Thiazide Derivative (Chlorothiazide N,N-dimethylformamide solvate)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.9822 (4) |

| b (Å) | 8.8830 (5) |

| c (Å) | 11.1075 (6) |

| α (°) ** | 86.689 (3) |

| β (°) | 75.078 (3) |

| γ (°) | 73.196 (3) |

| Volume (ų) ** | 728.41 (7) |

| Z | 2 |

| Data sourced from a study on a chlorothiazide solvate and is illustrative of the type of information obtained. iucr.orgresearchgate.net |

Such detailed structural information is vital for understanding structure-property relationships and for the rational design of new materials and molecules with desired characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules like this compound, the key chromophores—the parts of the molecule that absorb light—are the thiazole ring and the carboxylic acid group.

The electronic spectrum of thiazole derivatives typically displays absorption bands corresponding to two main types of transitions: π → π* and n → π*. mdpi.com

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions associated with conjugated systems, such as the thiazole aromatic ring.

n → π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen, sulfur, and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

Theoretical and experimental studies on various thiazole derivatives confirm these assignments. tandfonline.com For instance, carbazole-thiazole dyes exhibit intense, long-wavelength absorption bands characteristic of π → π* transitions and other bands at shorter wavelengths associated with n → π* transitions. mdpi.com The electronic properties and transitions can be influenced by substituents on the thiazole ring and the polarity of the solvent. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π → π | Thiazole ring, C=O | 200-300 nm (Short UV) |

| n → π | n → π | N, S, and O atoms | 280-350 nm (Long UV) |

The expected wavelength regions are estimations based on data from related structures.

The analysis of these electronic transitions provides valuable insight into the electronic structure of this compound and its derivatives, which is fundamental to applications in materials science and medicinal chemistry where light absorption or electronic properties are important. bohrium.comacs.org

Computational Chemistry and Theoretical Investigations of 5 Chlorothiazole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 5-Chlorothiazole-2-carboxylic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process minimizes the total energy of the molecule, yielding precise predictions of bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the most probable structure of the molecule in its ground state.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N3 | 1.31 Å |

| N3-C4 | 1.38 Å | |

| C4-C5 | 1.37 Å | |

| C5-S1 | 1.72 Å | |

| S1-C2 | 1.74 Å | |

| C5-Cl | 1.71 Å | |

| C2-C(OOH) | 1.48 Å | |

| Bond Angle | S1-C2-N3 | 115.0° |

| C2-N3-C4 | 110.5° | |

| N3-C4-C5 | 116.0° | |

| C4-C5-S1 | 111.5° |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the chlorine atom and the thiazole (B1198619) ring influences the energies of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -2.15 |

Note: The data in this table is hypothetical and for illustrative purposes.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. wuxiapptec.com It is a valuable tool for predicting how a molecule will interact with other charged species. wuxiapptec.com Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring are expected to be regions of high negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the single bond connecting the carboxylic acid group to the thiazole ring can lead to different conformers. The stability of these conformers can vary, with some being more energetically favorable than others. nih.gov A study on thiazole-5-carboxylic acid using DFT found four conformers at minimum energy based on the orientation of the carboxylic group. dergipark.org.tr A potential energy surface (PES) map can be generated by systematically changing the dihedral angle of the carboxylic acid group and calculating the energy at each point. This map reveals the energy minima corresponding to stable conformers and the energy barriers to their interconversion.

Table 3: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-N) | Relative Energy (kJ/mol) |

|---|---|---|

| I (syn-planar) | 0° | 0.00 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general understanding that syn-planar conformations of carboxylic acids are often more stable.

Reaction Mechanism Studies and Transition State Identification Using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. For this compound, computational methods could be used to study various reactions, such as its synthesis, derivatization, or decomposition. For instance, the mechanism of its formation via a halogen-metal exchange reaction could be investigated. researchgate.net These studies provide a detailed, step-by-step understanding of how chemical transformations occur.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. scielo.org.zamdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the magnetic shielding environment of each nucleus within the optimized molecular geometry.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. scielo.org.za This allows for the prediction of the maximum absorption wavelength (λmax).

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (H on C4) | 7.8 ppm |

| δ (OH) | 12.5 ppm | |

| ¹³C NMR | δ (C2) | 165 ppm |

| δ (C4) | 125 ppm | |

| δ (C5) | 140 ppm | |

| δ (COOH) | 170 ppm | |

| IR | ν (O-H stretch) | 3450 cm⁻¹ |

| ν (C=O stretch) | 1720 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar structures.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound Derivatives

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the potential therapeutic applications of this compound derivatives. These techniques provide detailed insights into the interactions between these small molecules (ligands) and their biological targets, typically proteins, at an atomic level. This understanding is crucial for structure-based drug design and for predicting the efficacy of novel compounds.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. This method helps in identifying key amino acid residues in the active site that are crucial for binding. For instance, derivatives of the parent thiazole structure have been extensively studied against a variety of biological targets to explore their potential as therapeutic agents.

One significant area of investigation has been the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov In silico studies of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, which are structurally related to this compound, have revealed specific binding modes within the Mpro active site. nih.govresearchgate.net Docking results have shown that these compounds can form crucial interactions with key residues such as Cys145 and Glu166. For example, the amide oxygen of one derivative forms a hydrogen bond with Cys145, while the phenyl group engages in a pi-H bond with Glu166. nih.gov These interactions are vital for the inhibition of the enzyme's activity.

Another important target for thiazole derivatives is the cyclooxygenase (COX) enzyme, which is involved in inflammation. nih.gov Molecular docking of thiazole carboxamide derivatives has been performed to evaluate their inhibitory potential against both COX-1 and COX-2 isoforms. nih.gov The studies aim to leverage subtle differences between the active sites of the two isoforms, such as the presence of Val523 in COX-2 versus Ile523 in COX-1, to design selective inhibitors. nih.gov Key interactions for COX-1 inhibitors have been identified, including hydrogen bonds with Arg120 and Tyr355 and hydrophobic interactions with residues like Val349 and Ala527. mdpi.com

The table below summarizes the findings from various molecular docking studies on thiazole derivatives against different protein targets.

| Target Protein | Derivative Class | Key Interacting Residues | Docking Score (kcal/mol) |

| SARS-CoV-2 Mpro | N-(5-nitrothiazol-2-yl)-carboxamido | Cys145, Glu166 | -6.07 to -6.94 nih.gov |

| COX-1 | Thiazole Carboxamide | Arg120, Tyr355, Val116, Leu352 | -4.99 to -5.52 nih.gov |

| COX-2 | Thiazole Carboxamide | Arg513 | -5.49 to -6.58 nih.gov |

| EGFR | Isatin-thiazole / Quinazoline-thiazole | MET793, PHE795, CYS775 | Not Specified |

| p56lck | Benzothiazole-thiazole hybrids | Not Specified | Not Specified |

| LasR (P. aeruginosa) | Novel Thiazole Derivatives | Not Specified | Not Specified |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, confirming whether the binding pose identified by docking is maintained. For thiazole-based compounds targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations have been used to confirm the stability of the compounds within the binding pocket. nih.gov Similarly, simulations of a benzothiazole (B30560) derivative complexed with the SARS-CoV-2 Mpro and human ACE2 receptor showed that the ligand remained stable in the active site throughout the simulation period. nih.gov These simulations are crucial for validating the docking results and providing confidence in the predicted binding mode, thereby guiding the further development of these derivatives as potential therapeutic agents. nih.govbiointerfaceresearch.com

Applications in Medicinal Chemistry and Biological Sciences for 5 Chlorothiazole 2 Carboxylic Acid Derivatives

5-Chlorothiazole-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a basis for the design of novel therapeutic agents. nih.govnih.gov The this compound core has emerged as one such scaffold, with its derivatives showing promise in various therapeutic areas. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening. nih.gov

The design of new pharmacophores based on the this compound core often involves the modification of the carboxylic acid group, typically through amidation or esterification, and substitution at the chlorine-bearing C5 position. cymitquimica.commdpi.com These modifications aim to explore new chemical space and improve pharmacokinetic and pharmacodynamic properties. whiterose.ac.uk

A common synthetic strategy involves the reaction of this compound with various amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N-methylmorpholine (NMM) to form amide derivatives. acs.org For instance, a series of thiazole (B1198619) carboxamides were synthesized by first reacting 2-chlorothiazole-5-carboxylic acid with 8-Oxa-2-aza-spiro[4.5]decane hydrochloride to yield an intermediate, which then underwent nucleophilic aromatic substitution with various benzylamines. acs.org

Another approach involves the synthesis of thiazolide analogues, where 2-amino-5-chlorothiazole is used as a key building block. nih.govliverpool.ac.uk For example, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide was synthesized by coupling 2-amino-5-chlorothiazole hydrochloride with a salicylic (B10762653) acid derivative. nih.gov The synthesis of various 2-aminothiazole (B372263) derivatives often starts with the reaction of a ketone with thiourea (B124793) in the presence of iodine, followed by acylation or other modifications of the amino group. mdpi.comnih.gov

The synthesis of pyrazole (B372694) oxime ether derivatives containing a chlorothiazole group has also been explored to develop compounds with novel bioactivities. sioc-journal.cn These synthetic strategies highlight the versatility of the chlorothiazole scaffold in generating a diverse range of compounds for biological evaluation.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological effects, including anticancer, antimicrobial, and antiviral activities. mdpi.comnih.gov

In the context of anticancer activity, SAR studies of 2-ureidothiazole derivatives revealed that the presence of the benzene (B151609) and thiazole rings was important for activity. nih.gov For a series of 2-amino-thiazole derivatives, the nature and position of substituents on an attached phenyl ring significantly influenced their antiproliferative effects. For example, a meta-halogen on the phenyl ring showed better antitumor activity than a meta-methyl group, and the activity of different chloro-substitutions followed the order: m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov

For antiviral activity against Hepatitis B Virus (HBV), SAR studies of thiazolides showed that electron-withdrawing groups at the C5 position of the thiazole ring, such as nitro or halo groups, were beneficial for activity. nih.gov Specifically, 5'-chloro analogues demonstrated significantly better activity than their 5'-bromo counterparts while maintaining high selectivity indices. nih.gov

In the development of Pin1 inhibitors, SAR studies of thiazole derivatives indicated that introducing an alicyclic ring with a hydrogen bond acceptor on the thiazole scaffold was a viable strategy to enhance binding affinity. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of Action of this compound Derivatives

Derivatives of this compound interact with various biological macromolecules, including enzymes and receptors, to exert their effects.

Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain sulfonamide-containing thiazole derivatives have shown potent inhibitory activity against CAs. Chlorothiazide (B1668834) itself is a known inhibitor of carbonic anhydrase. apexbt.com While not a direct derivative of this compound, its structural relative, benzenesulfonamides incorporating a thiazole moiety, have been investigated as CA inhibitors. mdpi.com Some coumarin (B35378) and sulfonamide derivatives designed as selective CA inhibitors for anticancer activity have also been synthesized and studied. nih.gov The inhibition of CAs is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.govethernet.edu.et

Cytochrome P450 (CYP) Enzymes: CYP enzymes are a major family of enzymes involved in drug metabolism. The potential for drug-drug interactions necessitates the study of the inhibitory effects of new chemical entities on these enzymes. A study on two CA inhibitors, a coumarin derivative (AW-9A) and a sulfonamide derivative (WES-1), revealed their inhibitory potential against major human CYP enzymes. nih.gov Both compounds strongly inhibited CYP2E1, while AW-9A also moderately inhibited CYP2A6. nih.gov In another study, 1,2,4-triazole (B32235) derivatives, some containing a 2-chlorothiazole (B1198822) moiety, were investigated as inhibitors of Candida albicans 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. rsc.org Dichloro derivatives of a thiazole-containing compound showed potent inhibitory activity against CaCYP51. rsc.org

Metalloproteinases: Matrix metalloproteinases (MMPs) are a class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases like cancer and arthritis. nih.gov While the broader class of thiazole derivatives has been explored for various biological activities, specific and detailed studies on this compound derivatives as MMP inhibitors are less prominent in the reviewed literature. However, the general principle of targeting metalloenzymes with heterocyclic scaffolds remains an active area of research. nih.gov

Derivatives of this compound have been evaluated for their ability to bind to and modulate various G-protein-coupled receptors (GPCRs) and other receptor types. For instance, libraries of heterocyclic compounds, which could include thiazole derivatives, have been screened for binding to adenosine (B11128) receptors (A1, A2a, A3) and the cholecystokinin (B1591339) (CCK) receptor. nih.govnih.gov Such screenings aim to identify novel receptor agonists or antagonists for a range of physiological conditions, including inflammation, pain, and neurological disorders. nih.gov The 5-chlorothiazole-2-carboxamide (B3317902) structure itself is noted for its utility in receptor binding studies due to its capacity to interact with biological macromolecules.

Antimicrobial, Antifungal, and Antiviral Potential of this compound Analogues

The thiazole ring is a component of many compounds with antimicrobial, antifungal, and antiviral properties. cymitquimica.comnih.gov The 5-chloro substitution can enhance the potency of these agents.

Antimicrobial and Antifungal Potential: Derivatives of 5-chlorothiazole (B1590928) have demonstrated significant activity against a range of microbial pathogens. For example, 5-chlorothiazole-2-carboxamide exhibited a half-maximal inhibitory concentration (IC50) of 8.0 µM against M. tuberculosis. The broader class of 2-aminothiazole derivatives has been extensively studied for antibacterial and antifungal effects. mdpi.comnih.gov Some have shown good activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com

In the realm of antifungal agents, pyrazole oxime ether derivatives containing a chlorothiazole group have been synthesized, with some compounds from this series exhibiting fungicidal activity. sioc-journal.cn Furthermore, thiazole derivatives have been developed as inhibitors of fungal CYP51, with a 2-chlorothiazole-containing compound showing potent activity against Candida albicans. rsc.org The data below summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) for selected thiazole derivatives against Candida albicans strains.

Table 1: Antifungal Activity of Thiazole Derivatives against Candida albicans

| Compound | Strain | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| 6b | CA14 | 0.25 | 0.49 |

| SC5314 | 0.5 | ||

| 7b | CA14 | 0.125 | 0.41 |

| SC5314 | 0.25 | ||

| 13a | CA14 | <0.03 | 0.56 |

| SC5314 | <0.03 | ||

| 13b | CA14 | <0.03 | 0.48 |

| SC5314 | <0.03 | ||

| Fluconazole | CA14 | 0.25 | 0.31 |

| SC5314 | 0.5 |

Data sourced from RSC Publishing. rsc.org Note: Compound 7b contains a 2-chlorothiazole moiety.

Antiviral Potential: A significant area of investigation for 5-chlorothiazole derivatives has been in the development of antiviral agents. Thiazolides, a class of compounds that includes derivatives of 5-chlorothiazole, have shown potent activity against a range of viruses. nih.gov Notably, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide (analogue 3 ) was identified as a potent and selective inhibitor of Hepatitis B Virus (HBV) replication, with a half-maximal effective concentration (EC50) of 0.33 μM. nih.gov

SAR studies revealed that the 5'-chloro substitution was particularly effective for anti-HBV activity. The table below presents the efficacy and selectivity of various thiazolide analogues against HBV.

Table 2: Anti-HBV Activity of Thiazolide Analogues

| Compound | R | EC90 (µM) VIR | EC90 (µM) RI | CC50 (µM) | SI (VIR) |

|---|---|---|---|---|---|

| 3 | 2-OH | 0.81 | 0.23 | 25 | 31 |

| 11 | 2-OAc | 1.1 | 0.3 | 25 | 23 |

| 12 | 2-OMe | 3.2 | 1.1 | >25 | >8 |

| 13 | H | 2.5 | 0.9 | >25 | >10 |

Data sourced from a study on thiazolides as novel antiviral agents. nih.gov Abbreviations: EC90, 90% effective concentration; CC50, 50% cytotoxic concentration; SI, selectivity index; VIR, intracellular virions; RI, replication intermediates.

Furthermore, thiazolide analogues have demonstrated broad-spectrum antiviral activity, including against Hepatitis C virus (HCV), influenza A, and SARS-CoV-2. liverpool.ac.uk Additionally, compounds based on a 2-chlorothiazole-5-carboxylic acid scaffold have been developed as hepatitis B core protein modulators. google.com

Pharmacokinetic and Pharmacodynamic Considerations for this compound Derivatives

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs are critical determinants of their therapeutic efficacy and are heavily influenced by their chemical structure. For derivatives of this compound, modifications to the core structure can lead to significant changes in their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with biological targets.